

Application Note: High-Resolution Mass Spectrometry for the Analysis of Colnelenic Acid

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Compound of Interest		
Compound Name:	Colnelenic acid	
Cat. No.:	B1237076	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Colnelenic acid is a specialized polyunsaturated fatty acid found in plants, notably in potato tubers, as a defense mechanism against pathogens. Structurally, it is an isomer of linolenic acid, characterized by a unique divinyl ether linkage in its acyl chain. This distinct feature imparts specific biological activities but also presents a unique challenge for its accurate identification and quantification. High-resolution mass spectrometry (HRMS), coupled with liquid chromatography (LC), offers the requisite sensitivity and specificity for the robust analysis of colnelenic acid in complex biological matrices. This application note provides a detailed protocol for the extraction, separation, and characterization of colnelenic acid using LC-HRMS.

Experimental Protocols Sample Preparation: Extraction from Biological Matrix

This protocol outlines a general procedure for the extraction of free fatty acids from a biological sample, such as plant tissue or plasma. The method employs protein precipitation followed by liquid-liquid extraction to isolate lipids.

Materials:

Biological sample (e.g., homogenized plant tissue, serum, plasma)



- Isopropanol (IPA), ice-cold
- Hexane
- Ethyl Acetate
- Formic Acid
- Deuterated internal standard (e.g., Linolenic acid-d14)
- Vortex mixer
- Centrifuge (capable of 10,000 x g and 4°C)
- Nitrogen evaporator

Protocol:

- To 200 μL of the sample, add the internal standard to the desired final concentration.
- Precipitate proteins by adding 1 mL of ice-cold isopropanol.[1]
- Vortex the mixture vigorously for 1 minute, then incubate at -20°C for 10 minutes to enhance precipitation.[1]
- Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
- Carefully transfer the supernatant to a new tube.
- Acidify the supernatant with 10 μL of formic acid to ensure fatty acids are in their protonated form.
- Perform liquid-liquid extraction by adding 2 mL of a hexane/ethyl acetate mixture (1:1, v/v).
- Vortex for 2 minutes, then centrifuge at 3,000 x g for 5 minutes to separate the phases.
- Transfer the upper organic layer to a clean glass tube.
- Repeat the extraction (steps 7-9) one more time and combine the organic layers.



- Evaporate the solvent to dryness under a gentle stream of nitrogen.
- Reconstitute the dried extract in 100 μL of the initial mobile phase (e.g., 65:30:5 ACN/IPA/H2O) for LC-MS analysis.[2]

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)

This method provides chromatographic separation of **colnelenic acid** from other isomeric fatty acids prior to high-resolution mass analysis.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- High-Resolution Mass Spectrometer (e.g., Orbitrap or Q-TOF) equipped with an Electrospray Ionization (ESI) source.

LC Parameters:

- Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 μm particle size).[3]
- Mobile Phase A: Water with 0.1% formic acid.[4]
- Mobile Phase B: Acetonitrile with 0.1% formic acid.[4]
- Gradient Elution:
 - o 0-2 min: 50% B
 - 2-15 min: Linear gradient to 95% B
 - 15-20 min: Hold at 95% B
 - 20.1-25 min: Return to 50% B and equilibrate
- Flow Rate: 0.3 mL/min.



• Column Temperature: 40°C.

• Injection Volume: 5 μL.

HRMS Parameters:

Ionization Mode: Negative Electrospray Ionization (ESI-). Fatty acids readily form [M-H]⁻ ions.[5]

· Capillary Voltage: -3.5 kV.

Source Temperature: 350°C.

• Scan Mode: Full Scan MS followed by data-dependent MS/MS (dd-MS²).

• Full Scan Range: m/z 100-500.

• Resolution: 70,000 at m/z 200.[6]

• dd-MS² Collision Energy: Stepped normalized collision energy (NCE) of 20, 30, 40 eV.

Data Presentation

Quantitative and qualitative data for **colnelenic acid** analysis are summarized below.

Table 1: High-Resolution Mass Spectrometry Data for Colnelenic Acid

Parameter	Value
Chemical Formula	C ₁₈ H ₃₀ O ₃
Exact Mass	294.2195
Precursor Ion [M-H] ⁻	C ₁₈ H ₂₉ O ₃ -
Theoretical m/z of [M-H] ⁻	293.2122

| Mass Accuracy (ppm) | < 5 ppm |

Table 2: Predicted MS/MS Fragmentation of Colnelenic Acid [M-H]



Predicted Fragment Ion (m/z)	Proposed Neutral Loss	Fragment Description
275.2016	H₂O	Loss of water from the carboxyl group.[7]
249.2220	CO ₂	Loss of carbon dioxide (decarboxylation).
183.1077	C ₈ H ₁₄ O	Cleavage alpha to the ether oxygen (C9-O bond).
153.1285	C9H14O2	Cleavage adjacent to the ether oxygen (C12-O bond).

| 125.0972 | C10H16O2 | Cleavage of the C13-C14 bond. |

Visualization of Workflow and Fragmentation

// Workflow Edges Sample -> Spike -> Precipitate -> Extract -> Dry -> Reconstitute -> Inject; Inject -> Ionize -> Detect -> Fragment; Fragment -> Identify -> Quantify; } ends_dot Caption: Experimental workflow for **colnelenic acid** analysis.

// Nodes Precursor [label = "Colnelenic Acid [M-H] $^\nm/z = 293.2122$ " fillcolor = "#EA4335" fontcolor = "#FFFFFF"]; Frag1 [label = "m/z = 275.2016" fillcolor = "#F1F3F4" fontcolor = "#202124"]; Frag2 [label = "m/z = 183.1077" fillcolor = "#F1F3F4" fontcolor = "#202124"]; Frag3 [label = "m/z = 153.1285" fillcolor = "#F1F3F4" fontcolor = "#202124"]; Frag4 [label = "m/z = 125.0972" fillcolor = "#F1F3F4" fontcolor = "#202124"];

// Edges Precursor -> Frag1 [label="- H₂O"]; Precursor -> Frag2 [label="Cleavage at C9-O"]; Precursor -> Frag3 [label="Cleavage at C12-O"]; Precursor -> Frag4 [label="Cleavage at C13-C14"]; } ends_dot Caption: Proposed fragmentation of **colnelenic acid** in MS/MS.

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